molecular formula C11H20BNO2 B13697117 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine

Cat. No.: B13697117
M. Wt: 209.10 g/mol
InChI Key: PGMINDAVKUEXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable. It is not a chemical compound itself but rather a notation used to signify the absence of data.

Preparation Methods

Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it.

Chemical Reactions Analysis

As “N/A” is not a real compound, it does not undergo any chemical reactions. Therefore, there are no types of reactions, common reagents, conditions, or major products to discuss.

Mechanism of Action

Since “N/A” is not a chemical compound, it does not have a mechanism of action, molecular targets, or pathways involved.

Comparison with Similar Compounds

As “N/A” is not a real compound, there are no similar compounds to compare it with. It is simply a notation used to indicate the absence of specific information.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h7,13H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMINDAVKUEXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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